molecular formula C10H11IO B14834699 2-(Cyclopropylmethyl)-6-iodophenol

2-(Cyclopropylmethyl)-6-iodophenol

Cat. No.: B14834699
M. Wt: 274.10 g/mol
InChI Key: KDHGIKMMYMROMR-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-6-iodophenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-6-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the cyclopropylmethyl group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenol ring. The cyclopropylmethyl group can be introduced via a Grignard reaction or other alkylation methods .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the iodination and alkylation processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)-6-iodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Cyclopropylmethyl)-6-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-6-iodophenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can facilitate the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Cyclopropylmethyl)-6-iodophenol is unique due to the combination of the cyclopropylmethyl group and the iodine atom on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

2-(cyclopropylmethyl)-6-iodophenol

InChI

InChI=1S/C10H11IO/c11-9-3-1-2-8(10(9)12)6-7-4-5-7/h1-3,7,12H,4-6H2

InChI Key

KDHGIKMMYMROMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)I)O

Origin of Product

United States

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